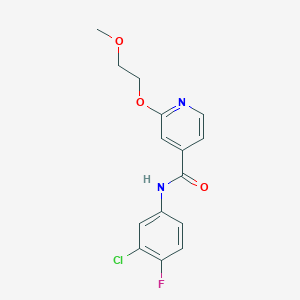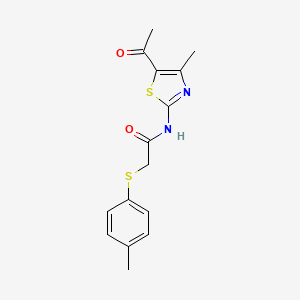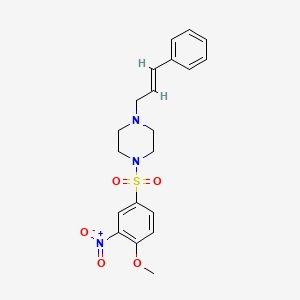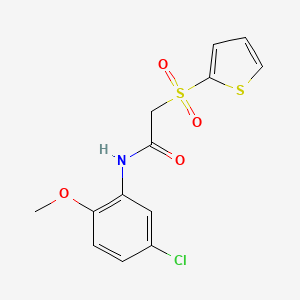
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTRinh-172 has been shown to have potential therapeutic applications for cystic fibrosis and other diseases related to CFTR dysfunction.
科学的研究の応用
Directed Assembly in Supramolecular Chemistry
Isonicotinamide, closely related to the compound , has been used as a supramolecular reagent in synthesizing copper(II) complexes. These complexes form infinite 1-D chains demonstrating isonicotinamide's effectiveness in promoting supramolecular assembly across diverse inorganic and organic materials. This suggests potential applications in creating hybrid materials for various technological applications (Aakeröy et al., 2003).
Anticancer Drug Synthesis
The synthesis of polyfunctionalized piperidone oxime ethers, with various substituents including fluoro, chloro, and methoxy groups, demonstrates the compound's utility in developing potential anticancer drugs. These compounds, after being evaluated for in vitro antiproliferative activity against the human cervical carcinoma cell line, suggest some lead molecules for further structural optimization, highlighting the therapeutic potential of such chemical modifications (Parthiban et al., 2011).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, underscores the importance of such compounds in analytical chemistry. Investigating their quenching mechanisms enhances understanding of their interactions and potential applications in sensing technologies (Geethanjali et al., 2015).
Anticonvulsant Agents
Research into N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents demonstrates the compound's relevance in medicinal chemistry. Synthesis and characterization of these compounds, followed by their evaluation for anticonvulsant activity, reveal promising candidates for further development as therapeutic agents (Hasan et al., 2011).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-11-2-3-13(17)12(16)9-11/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYEOOJLMKMHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)



![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)


